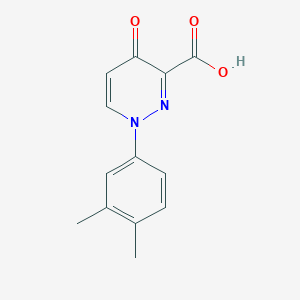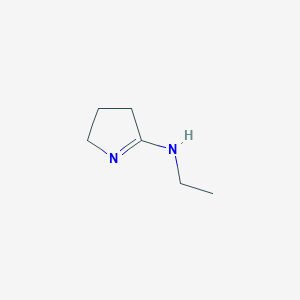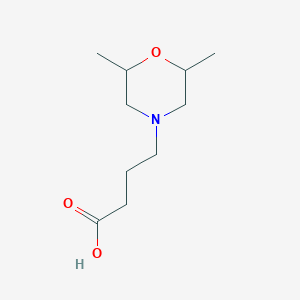
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure ist eine organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über einen Pyridazinring, eine Carbonsäuregruppe und einen Dimethylphenyl-Substituenten, die zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Pyridazinrings: Der Pyridazinring kann durch Kondensation von Hydrazin mit einem geeigneten Diketon oder Ketoester synthetisiert werden.
Einführung der Dimethylphenylgruppe: Die Dimethylphenylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der der Pyridazinring mit 3,4-Dimethylbenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid behandelt wird.
Oxidation und Carboxylierung: Die letzten Schritte beinhalten die Oxidation, um die Ketogruppe einzuführen, und die Carboxylierung, um die Carbonsäuregruppe zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und effizienter Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um komplexere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen und verschiedene Substituenten einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene oder Nitroverbindungen in Gegenwart von Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung untersucht ihr Potenzial als pharmazeutisches Zwischenprodukt und ihre Rolle in der Medikamentenentwicklung.
Industrie: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, an die die Verbindung bindet und deren Aktivität verändert, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure: Bekannt für seine einzigartige Struktur und Reaktivität.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid: Ähnliche Struktur, aber mit einer Amidgruppe anstelle einer Carbonsäure.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-methylester: Besitzt eine Methylestergruppe, die eine andere Reaktivität und Anwendung bietet.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure, von der Synthese bis zu seinen Anwendungen und Wirkmechanismen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Known for its unique structure and reactivity.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-methyl ester: Features a methyl ester group, offering different reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-10(7-9(8)2)15-6-5-11(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18) |
InChI-Schlüssel |
BWYZXGVTHSRIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)





